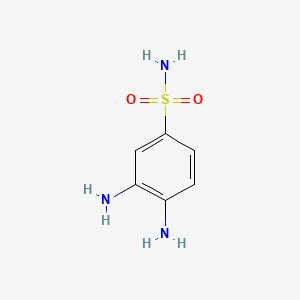![molecular formula C12H14N2O2 B1301114 Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-49-5](/img/structure/B1301114.png)
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
説明
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
作用機序
Target of Action
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can inhibit the growth of mycobacterium tuberculosis . The exact mechanism of how these compounds interact with their targets to inhibit bacterial growth is still under investigation.
Biochemical Pathways
Given its structural similarity to other imidazo[1,2-a]pyridine analogues, it is likely that it affects similar biochemical pathways involved in the growth and replication of mycobacterium tuberculosis .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This is evidenced by the significant activity that imidazo[1,2-a]pyridine analogues exhibit against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
生化学分析
Biochemical Properties
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes . For example, high doses of the compound can lead to toxicity and adverse effects, such as liver damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many compounds . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For instance, it can inhibit the metabolism of certain drugs, leading to an increase in their levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . Additionally, the compound’s localization and accumulation can be affected by its interactions with specific proteins and cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2,5-dimethylimidazole with ethyl 3-oxobutanoate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
類似化合物との比較
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Shows improved potency against extracellular and intracellular Mycobacterium tuberculosis.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.
特性
IUPAC Name |
ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-5-6-8(2)14(10)11/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDVLHZORNVGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371344 | |
| Record name | ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-49-5 | |
| Record name | ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















